

thermochemical data for 3,3-Diethylhexane

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Compound of Interest

Compound Name: 3,3-Diethylhexane

Cat. No.: B12640707

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An In-depth Technical Guide on the Thermochemical Data of **3,3-Diethylhexane**

Introduction

3,3-Diethylhexane is a saturated hydrocarbon with the chemical formula $C_{10}H_{22}$. As a branched alkane, its thermochemical properties are of significant interest in various fields, including chemical engineering, materials science, and drug development, where it may serve as a non-polar solvent or a reference compound. A thorough understanding of its thermodynamic stability, heat capacity, and phase change behavior is crucial for process design, safety analysis, and computational modeling. This guide provides a comprehensive overview of the key thermochemical data for **3,3-Diethylhexane**, details the experimental protocols for their determination, and illustrates the workflow for acquiring and utilizing such data.

Thermochemical Data for 3,3-Diethylhexane

The following tables summarize the essential thermochemical properties of **3,3-Diethylhexane**. The data has been compiled from critically evaluated sources, primarily the National Institute of Standards and Technology (NIST) / TRC Web Thermo Tables.

Table 1: Enthalpy and Gibbs Free Energy of Formation

Property	Value (kJ/mol)	Phase
Enthalpy of Formation ($\Delta_f H^\circ$)	-258.48	Gas
Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	36.16	Gas

Table 2: Molar Entropy and Heat Capacity

Property	Value	Phase	Temperature (K)
Molar Entropy (S°)	468.9 J/mol·K	Gas	298.15
Molar Heat Capacity (C_p)	316.97 J/mol·K	Gas	424.97
Molar Heat Capacity (C_p)	333.53 J/mol·K	Gas	453.73
Molar Heat Capacity (C_p)	349.34 J/mol·K	Gas	482.48
Molar Heat Capacity (C_p)	364.44 J/mol·K	Gas	511.24
Molar Heat Capacity (C_p)	378.86 J/mol·K	Gas	539.99
Molar Heat Capacity (C_p)	392.61 J/mol·K	Gas	568.75
Molar Heat Capacity (C_p)	405.72 J/mol·K	Gas	597.50

Table 3: Phase Change and Critical Properties

Property	Value	Units
Normal Boiling Point (Tb)	424.97	K
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	36.56	kJ/mol
Normal Melting Point (Tf)	204.88	K
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	14.24	kJ/mol
Critical Temperature (Tc)	597.50	K
Critical Pressure (Pc)	2145.33	kPa
Critical Volume (Vc)	0.585	m ³ /kmol

Experimental Protocols

The determination of the thermochemical properties of organic compounds like **3,3-Diethylhexane** relies on a combination of calorimetric and analytical techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

Procedure:

- Sample Preparation:** A precisely weighed sample of **3,3-diethylhexane** (typically 0.5-1.5 g) is placed in a crucible inside the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.

- **Assembly and Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The bomb is placed in a bucket containing a known mass of water. The bucket is then placed inside an insulating jacket to minimize heat exchange with the surroundings. A stirrer ensures uniform water temperature, which is monitored with a high-precision thermometer.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- **Calculation:** The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance like benzoic acid). Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if sulfur is present), and for the heat of combustion of the fuse wire. The standard enthalpy of formation is then calculated using Hess's Law.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This difference is used to determine the heat capacity of the sample.

Procedure:

- **Sample Preparation:** A small, accurately weighed sample of **3,3-diethylhexane** (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to provide a stable thermal atmosphere.
- **Temperature Program:** The DSC is programmed to perform a series of heating and cooling cycles to erase the sample's thermal history. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

- **Data Acquisition:** The heat flow to the sample and reference is measured as a function of temperature.
- **Calculation:** The heat capacity is calculated by comparing the heat flow of the sample to that of a known standard (e.g., sapphire) under the same conditions.

Determination of Enthalpy of Vaporization by Correlation Gas Chromatography

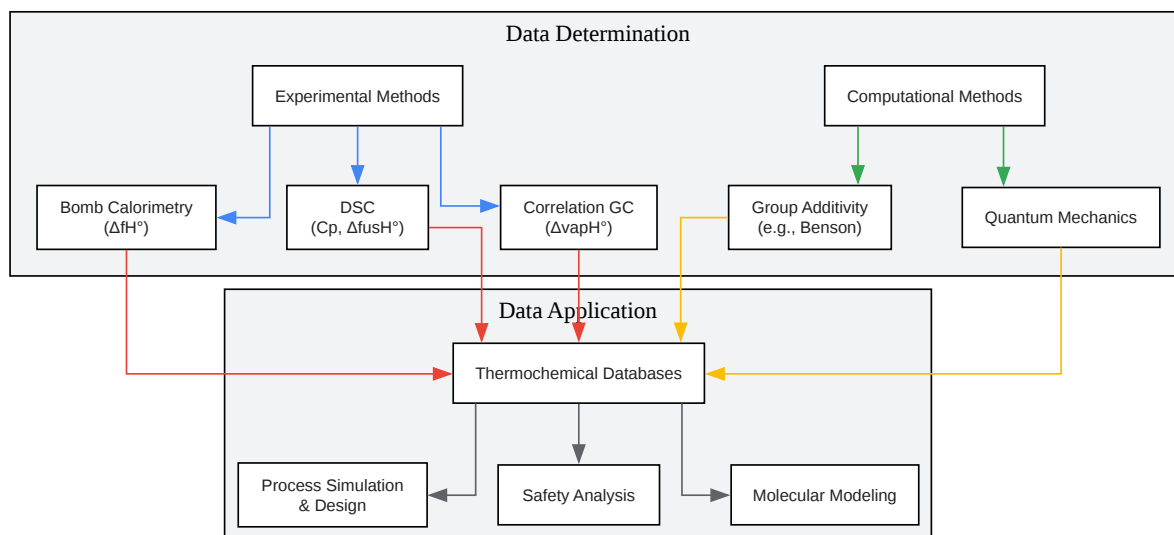
Principle: This method relates the gas chromatographic retention time of a compound to its vapor pressure and, by extension, its enthalpy of vaporization. The retention times of the target compound are compared with those of a series of standard compounds with known vaporization enthalpies.

Procedure:

- **Standard and Sample Preparation:** A series of homologous compounds (e.g., n-alkanes) with well-documented vaporization enthalpies are chosen as standards. A solution containing the standards and **3,3-diethylhexane** is prepared.
- **Gas Chromatography:** The mixture is injected into a gas chromatograph equipped with a capillary column. The experiment is run isothermally at several different temperatures. The retention time for each compound is recorded.
- **Data Analysis:** The natural logarithm of the retention time is plotted against the reciprocal of the absolute temperature (a van't Hoff plot). The slope of this line is related to the enthalpy of transfer from the stationary phase to the gas phase.
- **Correlation:** A correlation is established between the enthalpies of transfer and the known enthalpies of vaporization for the standard compounds.
- **Calculation:** The enthalpy of vaporization of **3,3-diethylhexane** is determined from its enthalpy of transfer using the established correlation.

Visualization of Thermochemical Data Workflow

The following diagram illustrates the logical workflow for the determination and application of thermochemical data for a given compound.



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Caption: Workflow for thermochemical data determination and application.

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